molecular formula C19H18N4O4S B2551187 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537042-95-8

2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2551187
CAS No.: 537042-95-8
M. Wt: 398.44
InChI Key: JBJCKRYJYNBWEW-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to the pyrimido[4,5-b]quinoline scaffold, a heterocyclic system known for diverse pharmacological activities, including antifungal, anticancer, and antibacterial properties . Its structure features a tetrahydropyrimidoquinoline core substituted with an ethylsulfanyl group at position 2 and a 4-nitrophenyl group at position 5. The electron-withdrawing nitro group and sulfur-containing substituent may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-8-11(9-7-10)23(26)27)15-12(20-17)4-3-5-13(15)24/h6-9,14H,2-5H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJCKRYJYNBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple reaction steps, starting with the preparation of intermediates. One common route involves:

  • The reaction between a suitable quinoline precursor and ethyl sulfide.

  • Subsequent nitration to introduce the nitro group.

  • Cyclization to form the tetrahydropyrimidoquinoline skeleton.

These reactions require specific conditions such as controlled temperature, pressure, and the use of catalysts or reagents to ensure the desired product yield.

Industrial Production Methods

While laboratory synthesis is well-documented, industrial-scale production would require optimization of these steps. This often involves:

  • The use of continuous flow reactors for better control and efficiency.

  • Scaling up the reaction volumes and concentrations.

  • Ensuring the purity of reactants and intermediates to achieve high product quality.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions including:

  • Oxidation: : This can modify the ethylsulfanyl group, potentially converting it into a sulfoxide or sulfone.

  • Reduction: : The nitrophenyl group can be reduced to an aminophenyl group under suitable conditions.

  • Substitution: : Functional groups can be substituted via nucleophilic or electrophilic substitutions, depending on the reaction environment.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employs reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Can involve halogenating agents or strong bases like sodium hydride.

Major Products

Depending on the reaction type, major products can include:

  • Ethyl sulfoxide or sulfone derivatives.

  • Aminophenyl-substituted compounds.

  • Various substituted tetrahydropyrimidoquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives containing nitro groups showed enhanced activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa due to electron-withdrawing effects that increase their reactivity and interaction with microbial targets .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds have shown promise. The presence of the quinoline moiety is often associated with cytotoxic effects against cancer cell lines. For example:

  • Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer models, suggesting that this class of compounds could be further explored for their therapeutic potential .

Enzyme Inhibition

Certain derivatives have been studied for their ability to inhibit key enzymes involved in disease pathways:

  • Inhibitors targeting specific kinases or enzymes related to cancer progression or bacterial metabolism may leverage the unique structural features of this compound class .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialMycobacterium smegmatis
Similar DerivativeAnticancerVarious Cancer Cell Lines
Similar DerivativeEnzyme InhibitionKinases related to cancer

Research Insights

  • Antimicrobial Mechanism : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications in the functional groups attached to the core structure significantly impact biological activity. For example, increasing electronegativity through nitro substitutions enhances antimicrobial efficacy .
  • In Vivo Studies : Further research is needed to evaluate the pharmacokinetics and toxicity profiles of these compounds in animal models to assess their viability as therapeutic agents.

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exerts its effects is complex and varies with its application:

  • Molecular Targets: : Can interact with enzymes, receptors, or DNA, depending on its chemical environment and modifications.

  • Pathways Involved: : Its biological activity can involve pathways such as oxidative stress response, DNA intercalation, or receptor binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Activity Variations

Pyrimido[4,5-b]quinoline derivatives exhibit activity highly dependent on substituents. Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Key Activity/Properties Reference
Target Compound 2-(ethylsulfanyl), 5-(4-nitrophenyl) Hypothesized enhanced electron deficiency; potential for nitro-group-mediated enzyme interaction (e.g., CYP51 inhibition inferred)
D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)- analog) 2-(methylthio), 5-(3,4-dihydroxyphenyl) Antifungal activity (MIC90: 1–4 μg/mL) against Candida spp.; CYP51 binding confirmed via molecular modeling [1, 4]
5-(4-Chlorophenyl)-8,8,3,1-tetramethyl- analog 5-(4-chlorophenyl), 3,8,8-trimethyl Optimized synthesis (isolated yield: 85–90%) under Fe3O4@SiO2-SnCl4 catalysis [3]
5-(5-Methyl-2-thienyl)-2-[(3-methylbutyl)sulfanyl]- analog 2-[(3-methylbutyl)sulfanyl], 5-(5-methyl-2-thienyl) Structural diversity for SAR studies; no explicit activity reported [5]
6-Chloro-5-(4-chlorophenyl)-7-(hydrazineylidenemethyl)- analog 5-(4-chlorophenyl), 6-chloro, 7-hydrazineylidenemethyl Microwave-assisted synthesis (76% yield); potential antitumor applications inferred [6]

Key Observations:

  • Electron-Withdrawing vs.
  • Sulfur Substituents : Ethylsulfanyl (C2) may offer improved lipophilicity over methylthio (D13), affecting membrane permeability .

Key Observations:

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., Fe3O4@SiO2-SnCl4) enable high yields (≥90%) and short reaction times .
  • Microwave Assistance : Reduces synthesis time (e.g., 3 minutes for hydrazine derivatives) but may lower yields .

Antifungal Activity

D13’s antifungal potency (MIC90: 1–4 μg/mL) is attributed to its dihydroxyphenyl group, which facilitates hydrogen bonding with CYP51’s active site .

Anticancer and Antibacterial Potential

Pyrimido[4,5-b]quinolines with chlorophenyl or triazole substituents show promise in anticancer studies (e.g., topoisomerase inhibition) . The target compound’s nitro group could enhance DNA intercalation but requires empirical validation.

Biological Activity

2-(ethylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 537042-95-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C19H18N4O4S
  • Molecular Weight : 398.4 g/mol

The compound features a pyrimido[4,5-b]quinoline core which is known for its diverse biological activities. The presence of the nitrophenyl group and ethylsulfanyl substituent enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • A series of pyrimido[4,5-b]quinoline derivatives were synthesized and evaluated for their cytotoxic effects against the Michigan Cancer Foundation-7 (MCF-7) cell line. Notably, compounds in this series demonstrated IC50 values significantly lower than that of lapatinib, a reference drug used in breast cancer treatment. Specific derivatives exhibited IC50 values ranging from 1.62 µM to 6.82 µM .

Table 1: Cytotoxic Activity of Pyrimido[4,5-b]quinoline Derivatives

CompoundIC50 (µM)EGFR Inhibition (IC50 µM)HER2 Inhibition (IC50 µM)
4d2.670.0650.090
4h6.820.1160.164
4i4.310.0520.055
4l1.62--

These findings suggest that certain derivatives may serve as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), making them promising candidates for further development in cancer therapy.

The most active compound from the study (compound 4l) was shown to induce apoptosis in MCF-7 cells at a rate significantly higher than untreated controls (60-fold increase). Furthermore, it was observed to cause cell-cycle arrest at the S phase and reduce cell infiltration and metastasis by approximately 45% compared to untreated cells .

Antimicrobial Activity

In addition to anticancer properties, compounds within the pyrimido[4,5-b]quinoline class have been investigated for their antimicrobial effects:

  • A study on related derivatives indicated significant antifungal activity against various Candida species, with minimum inhibitory concentrations (MIC90) ranging from 1-8 μg/mL . This suggests that modifications in the structure can enhance antimicrobial efficacy.

Case Studies

  • Cytotoxicity Against MCF-7 Cells : In a controlled study, derivatives were evaluated for their ability to inhibit cancer cell growth effectively compared to standard treatments.
  • Antifungal Efficacy : Another study demonstrated the antifungal potential against Candida dubliniensis and Candida albicans with promising results that warrant further investigation into clinical applications.

Q & A

Q. How does the nitro group influence the compound’s stability?

  • Methodological Answer : The electron-withdrawing nitro group increases susceptibility to photodegradation. Stability studies under UV light (λ = 254 nm) and HPLC monitoring are recommended .

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